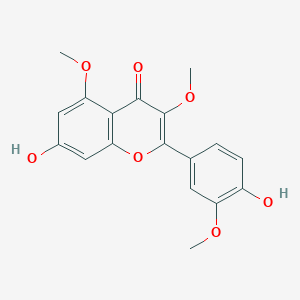![molecular formula C16H10N2 B14754529 Naphtho[2,3-g]quinazoline CAS No. 257-82-9](/img/structure/B14754529.png)
Naphtho[2,3-g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-g]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzonitrile with naphthoquinone under acidic conditions to form the quinazoline ring system. This reaction is often carried out in the presence of a catalyst such as iodine or a transition metal complex to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can improve the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Iodine, transition metal complexes
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), toluene
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Naphtho[2,3-g]quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities but a different ring structure.
Naphthoquinone: Shares the naphthalene core but differs in the functional groups attached to the ring system.
Quinoxaline: Similar in structure but contains a different arrangement of nitrogen atoms within the ring system.
Uniqueness
Naphtho[2,3-g]quinazoline is unique due to its specific arrangement of nitrogen atoms and the naphthalene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
257-82-9 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
naphtho[2,3-g]quinazoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-6-14-8-16-15(9-17-10-18-16)7-13(14)5-11(12)3-1/h1-10H |
Clave InChI |
GLQOTTNKRRQVFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



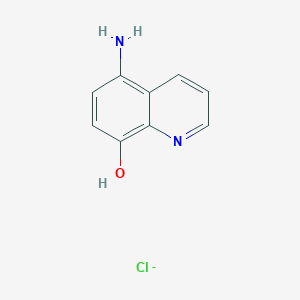
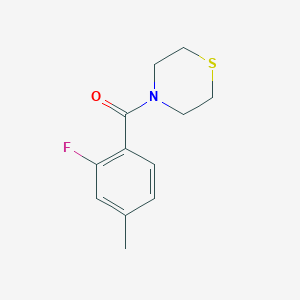
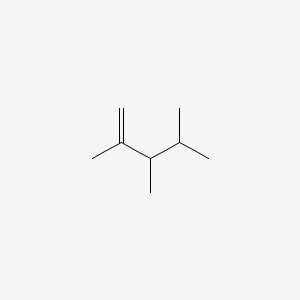
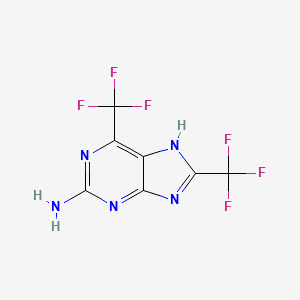


![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
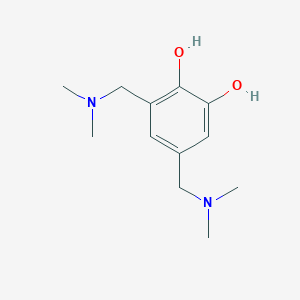
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)

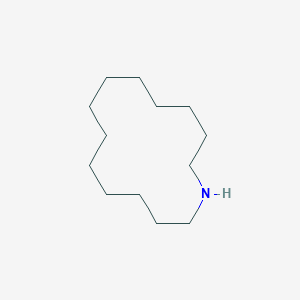
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
